molecular formula C11H12N2O B14814394 3-(Aminomethyl)-4-cyclopropoxybenzonitrile

3-(Aminomethyl)-4-cyclopropoxybenzonitrile

Cat. No.: B14814394
M. Wt: 188.23 g/mol
InChI Key: JQYIBLOXNXJGAB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-cyclopropoxybenzonitrile is an organic compound that features a benzene ring substituted with an aminomethyl group, a cyclopropoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-cyclopropoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzonitrile Core: The initial step involves the formation of the benzonitrile core through a nucleophilic aromatic substitution reaction.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via an etherification reaction, where a suitable cyclopropyl alcohol reacts with the benzonitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-cyclopropoxybenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

3-(Aminomethyl)-4-cyclopropoxybenzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-cyclopropoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the cyclopropoxy group can enhance binding affinity through hydrophobic interactions. The nitrile group can also participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)benzonitrile: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.

    4-Cyclopropoxybenzonitrile:

    3-(Aminomethyl)-4-methoxybenzonitrile: Contains a methoxy group instead of a cyclopropoxy group, leading to different steric and electronic effects.

Uniqueness

3-(Aminomethyl)-4-cyclopropoxybenzonitrile is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(aminomethyl)-4-cyclopropyloxybenzonitrile

InChI

InChI=1S/C11H12N2O/c12-6-8-1-4-11(9(5-8)7-13)14-10-2-3-10/h1,4-5,10H,2-3,7,13H2

InChI Key

JQYIBLOXNXJGAB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C#N)CN

Origin of Product

United States

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